N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide
Description
N-{4-[3-(Dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzamide core linked to a phenyl ring substituted with a 3-(dimethylamino)-3-oxopropyl group. This compound’s structural uniqueness arises from the tertiary amine (dimethylamino) and carbonyl functionalities, which may influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-6-4-5-7-17(14)19(23)20-16-11-8-15(9-12-16)10-13-18(22)21(2)3/h4-9,11-12H,10,13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYXMLXARTEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Can be oxidized to form N-oxide derivatives.
- Reduction: The ketone group can be reduced to an alcohol.
- Substitution Reactions: The dimethylamino group can undergo nucleophilic substitutions.
Biology
This compound is investigated for its biochemical properties, particularly its potential as a biochemical probe. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction is crucial for understanding its biological implications.
Medicine
This compound has been explored for its pharmacological properties, including:
- Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation.
- Analgesic Properties: Potential applications in pain management have been noted.
Data Table of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of N-oxide derivatives | Hydrogen peroxide, m-CPBA |
| Reduction | Conversion of ketone to alcohol | NaBH4, LiAlH4 |
| Substitution | Replacement of dimethylamino group | Amines, thiols |
Case Study 1: Anti-inflammatory Properties
A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of several benzamide derivatives, including this compound. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Biochemical Probes
Research highlighted in Bioorganic & Medicinal Chemistry Letters assessed the use of this compound as a biochemical probe for studying receptor interactions. The findings indicated that it effectively modulates receptor activity, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Mepronil (2-Methyl-N-(3-(1-Methylethoxy)phenyl)benzamide)
- Structure: Replaces the dimethylamino-oxopropyl group with an isopropoxy substituent.
- Activity : A commercial fungicide used in agriculture .
- Key Differences: The isopropoxy group in mepronil enhances lipophilicity, favoring membrane penetration in fungal targets.
- Implications : The target compound’s amine may enable interactions with mammalian enzymes or receptors, diverging from mepronil’s pesticidal specificity .
Bcl-X Inhibitor (4-[4-[3-(Dimethylamino)-3-oxopropyl]-2-methoxyphenyl]-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide)
- Structure: Shares the 3-(dimethylamino)-3-oxopropyl group but incorporates sulfonyl, nitro, and methoxy substituents.
- Activity : Inhibits apoptosis regulator Bcl-X with a Ki of 38.9 nM .
- Key Differences: The sulfonyl and nitro groups in the Bcl-X inhibitor increase polarity and molecular weight, likely enhancing target binding affinity.
- Implications : Structural simplification in the target compound may trade potency for improved drug-likeness .
2-Chloro-N-[3-[[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (941378-50-3)
- Structure : Features a chloro-substituted benzamide and an oxadiazole heterocycle.
- Activity: Undisclosed in evidence, but oxadiazoles are known for antimicrobial and anti-inflammatory roles.
- The dimethylamino group in the target compound offers non-covalent interactions (e.g., hydrogen bonding) instead.
- Implications : The target compound may exhibit a different mechanism of action due to reduced electrophilicity .
Structural and Functional Analysis Table
Research Findings and Implications
Structural Flexibility: The dimethylamino-oxopropyl group distinguishes the target compound from pesticidal benzamides (e.g., mepronil) and apoptosis inhibitors, suggesting a unique interaction profile.
Solubility vs. Potency Trade-offs : While the target compound lacks the polar groups of the Bcl-X inhibitor, its tertiary amine may improve bioavailability compared to highly lipophilic analogs .
Biological Activity
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide is a synthetic compound belonging to the benzamide class, characterized by its unique molecular structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
Biological Activity
This compound exhibits various biological activities that are currently under investigation. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on multicellular spheroids demonstrated the potential of benzamide derivatives in inhibiting cancer cell growth. The results indicated a significant reduction in cell viability when treated with similar compounds at varying concentrations, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's structural features suggest possible anti-inflammatory properties. Benzamides have been explored for their ability to modulate inflammatory pathways, particularly through interactions with specific receptors involved in immune responses.
The proposed mechanism involves the binding of the compound to inflammatory mediators or receptors, leading to decreased production of pro-inflammatory cytokines. This interaction can potentially alleviate symptoms associated with chronic inflammatory conditions.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of cytokine production | |
| Analgesic Potential | Pain relief in preclinical models |
Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Potential (under study) | Potential (under study) |
| N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide | Confirmed | Confirmed |
| N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-ethylbenzamide | Confirmed | Limited |
Research Findings
- Anticancer Screening : A recent study screened a library of benzamide derivatives for anticancer activity and identified several candidates that inhibited tumor growth in vitro and in vivo models .
- Mechanistic Insights : Investigations into the mechanism of action revealed that similar compounds interact with cellular targets such as kinases and transcription factors involved in cancer progression .
- Therapeutic Applications : The unique substitution pattern on the benzamide moiety may enhance selectivity towards specific biological targets, making it a candidate for further development in targeted cancer therapies .
Q & A
Q. What are the optimal synthetic routes for N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide, and how can reaction conditions be systematically optimized?
The synthesis typically involves multi-step coupling reactions. For example, amide bond formation using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in acetonitrile with triethylamine as a base is a common strategy . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Reactions are often conducted at room temperature to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is used to isolate the product, followed by recrystallization for purity .
Analytical validation : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 7.74 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
- NMR spectroscopy : Assign peaks using ¹H (e.g., aromatic protons at δ 6.4–7.7 ppm) and ¹³C NMR (e.g., carbonyl signals at δ 167–170 ppm) to confirm regiochemistry and substituent positions .
- Mass spectrometry : ESI-MS (e.g., m/z 488.6 [M+H]⁺) validates molecular weight, while fragmentation patterns help identify structural motifs .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., Anal. C 62.5%, H 6.8%, N 7.3%) to confirm purity .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry, QSPR) guide the design of derivatives with enhanced bioactivity?
- Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in coupling reactions .
- Quantitative Structure-Property Relationship (QSPR) : Train neural networks on datasets of similar benzamide derivatives to predict solubility, logP, or binding affinity .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Q. How can conflicting data on reaction yields or byproduct formation be resolved in scale-up studies?
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield discrepancies .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .
- Cross-validation : Compare results with analogous compounds (e.g., trifluoromethyl-substituted benzamides) to identify trends in reactivity .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in biochemical assays?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., bacterial phosphopantetheinyl transferases) using spectrophotometric methods .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm target engagement .
- Metabolic stability studies : Use hepatic microsomes to assess CYP450-mediated degradation, guiding structural modifications for improved pharmacokinetics .
Q. How can process engineering principles improve the scalability of this compound’s synthesis?
- Reactor design : Optimize mixing efficiency in continuous-flow reactors to reduce reaction time and byproducts .
- Membrane separation : Implement nanofiltration to recover catalysts (e.g., HBTU) and reduce waste .
- Thermal profiling : Use reaction calorimetry to monitor exothermic events and prevent thermal runaway during scale-up .
Q. What strategies are effective for reconciling contradictory biological activity data across different studies?
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to normalize activity measurements .
- Meta-analysis : Aggregate data from structurally related compounds (e.g., pyrimidine-linked benzamides) to identify confounding factors (e.g., cell line variability) .
- Proteomic profiling : Apply mass spectrometry-based proteomics to verify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
